L-5-Hydroxytryptophan dihydrate
Overview
Description
L-5-Hydroxytryptophan dihydrate is a naturally occurring amino acid and a chemical precursor in the biosynthesis of the neurotransmitter serotonin. It is produced from the essential amino acid L-tryptophan by the enzyme tryptophan hydroxylase. This compound is known for its role in the treatment of various disorders, including depression, insomnia, and chronic headaches .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-5-Hydroxytryptophan dihydrate can be synthesized through the hydroxylation of L-tryptophan. The enzyme tryptophan hydroxylase catalyzes this reaction, using oxygen and L-tryptophan as substrates, with Fe²⁺ and tetrahydrobiopterin as cofactors . Directed evolution has been used to improve the enzymatic synthesis of L-5-Hydroxytryptophan, with conditions including L-serine at 100 mmol/L, 35°C, and a pH of 8.5 for 15 hours, achieving a yield of 86.7% .
Industrial Production Methods: Industrial production of this compound often involves metabolic engineering of microorganisms such as Escherichia coli. These engineered strains can utilize endogenous cofactors to complete the hydroxylation of L-tryptophan, producing significant quantities of L-5-Hydroxytryptophan .
Chemical Reactions Analysis
Types of Reactions: L-5-Hydroxytryptophan dihydrate undergoes various chemical reactions, including hydroxylation, decarboxylation, and oxidation. The hydroxylation of L-tryptophan to form L-5-Hydroxytryptophan is catalyzed by tryptophan hydroxylase . Decarboxylation of L-5-Hydroxytryptophan by aromatic L-amino acid decarboxylase results in the formation of serotonin .
Common Reagents and Conditions: Common reagents used in the synthesis of L-5-Hydroxytryptophan include L-tryptophan, oxygen, Fe²⁺, and tetrahydrobiopterin . The reaction conditions typically involve a temperature of 35°C and a pH of 8.5 .
Major Products: The major products formed from the reactions involving this compound include serotonin, which is a key neurotransmitter involved in mood regulation, cognition, and various physiological processes .
Scientific Research Applications
L-5-Hydroxytryptophan dihydrate has numerous scientific research applications. In chemistry, it is used as a precursor in the synthesis of serotonin. In biology and medicine, it is studied for its potential therapeutic effects in treating depression, insomnia, chronic headaches, and binge eating associated with obesity . Additionally, it is used in the study of neurotransmitter pathways and the regulation of mood and cognition .
Mechanism of Action
The mechanism of action of L-5-Hydroxytryptophan dihydrate involves its conversion to serotonin through decarboxylation by aromatic L-amino acid decarboxylase . Serotonin then acts on various serotonin receptors in the brain, modulating mood, cognition, reward, learning, memory, and sleep . The transport of L-5-Hydroxytryptophan across the blood-brain barrier is crucial for its effectiveness in treating central nervous system disorders .
Comparison with Similar Compounds
L-5-Hydroxytryptophan dihydrate is unique compared to other similar compounds due to its direct role as a precursor to serotonin. Similar compounds include L-tryptophan, which is the precursor to L-5-Hydroxytryptophan, and serotonin itself . Unlike L-tryptophan, L-5-Hydroxytryptophan bypasses the rate-limiting step of tryptophan hydroxylation, making it more efficient in increasing serotonin levels .
Properties
IUPAC Name |
(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;dihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.2H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);2*1H2/t9-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXNMGORJHHUIM-WWPIYYJJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501349024 | |
Record name | 5-Hydroxy-L-tryptophan dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501349024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145224-90-4 | |
Record name | 5-Hydroxy-L-tryptophan dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501349024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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